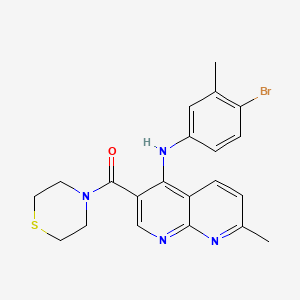
(4-((4-Bromo-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis methodologies for compounds with similar complex structures often involve multi-step reactions, such as intramolecular rearrangement and photoinduced reactions under UV light, offering high yields and atom efficiency without the need for transition-metal catalysts or additional additives (Jing et al., 2018). Such green chemistry approaches are pivotal for synthesizing naphthyridin and thiomorpholino derivatives efficiently and sustainably.
Molecular Structure Analysis
Structural analysis and optimization of compounds akin to our subject often leverage density functional theory (DFT) calculations. These studies offer insights into equilibrium geometry, bonding features, and vibrational wave numbers, facilitating a deeper understanding of the compound's chemical behavior and potential interactions (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Compounds within this chemical family engage in various reactions, including condensation and cyclization, to form new derivatives with distinct biological activities. The intricacies of these reactions, alongside the influences of substituent groups on the molecule's reactivity and stability, are elucidated through comprehensive synthetic and docking studies, highlighting their potential in therapeutic applications (Zhang et al., 2002).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as their crystalline structure, spectroscopic characteristics, and thermal behavior, are crucial for understanding their stability and suitability for further applications. Advanced analytical techniques, including X-ray diffraction and spectroscopic analyses, reveal detailed information about the compound's structure and physical properties (Priya et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Photoinduced Reactions
Research on compounds with similar structural motifs, such as (2-aminophenyl)(naphthalen-2-yl)methanones, highlights advanced synthesis techniques involving photoinduced intramolecular rearrangement. These methods offer environmentally friendly alternatives to traditional synthesis pathways, emphasizing green chemistry principles due to their high atom efficiency and broad substrate scope without the need for transition-metal catalysts or additional additives (Jing et al., 2018).
Antioxidant Properties
Compounds within the same chemical family, particularly those featuring methanone groups and bromophenols, have been synthesized and evaluated for their antioxidant properties. Such research indicates these compounds' potential in scavenging free radicals and protecting against oxidative stress, which is a critical aspect of various diseases and aging processes (Çetinkaya et al., 2012).
Anticancer Activity
Naphthyridine derivatives, closely related to the target molecule, have demonstrated significant anticancer activities. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting potential for melanoma treatment (Kong et al., 2018).
Photophysical and Electroluminescent Properties
Research into Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) highlights the potential of similar compounds in photophysical applications. These studies demonstrate how structural modifications can lead to efficient red emission and high luminous efficiency, which is crucial for developing new OLED materials (Kang et al., 2011).
Drug Development and Molecular Interaction
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDMKVGDBPMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
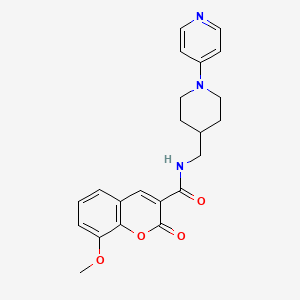
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
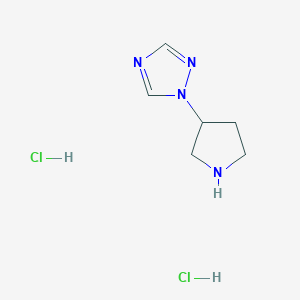
![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

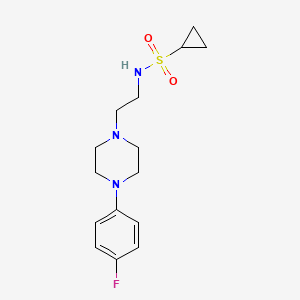
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
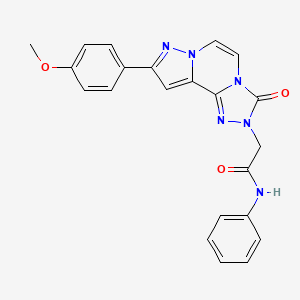
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)